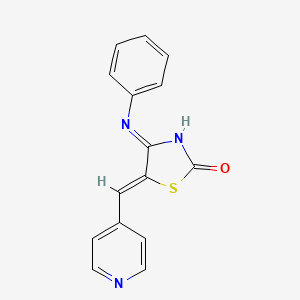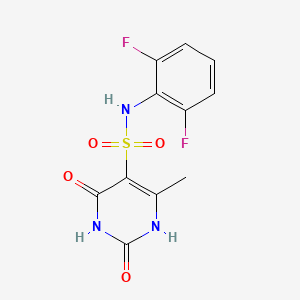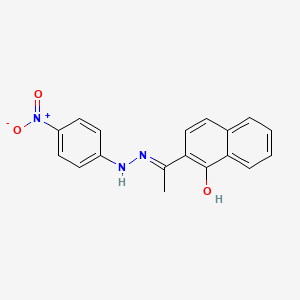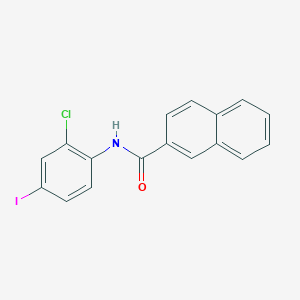
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as PFT-α, is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. PFT-α has been shown to have potential therapeutic applications in cancer treatment due to its ability to suppress the growth of cancer cells.
Mécanisme D'action
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα selectively inhibits the transcriptional activity of p53 by binding to its transcriptional activation domain. This prevents the activation of downstream target genes involved in cell cycle arrest and apoptosis. This compoundα has also been shown to inhibit the interaction between p53 and MDM2, which leads to the stabilization of p53 and increased transcriptional activity.
Biochemical and Physiological Effects
This compoundα has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. This compoundα has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα in lab experiments is its specificity for p53 transcriptional activity. This allows for the selective inhibition of p53 without affecting other cellular processes. However, one limitation of using this compoundα is its potential toxicity. This compoundα has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα. One area of research is the development of this compoundα analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compoundα in combination with other cancer therapies to improve treatment outcomes. Additionally, this compoundα could be studied for its potential use in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. It has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other diseases. This compoundα has been extensively studied in scientific research and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
The synthesis method of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα involves the reaction of 2-aminothiazole and pyridine-4-carboxaldehyde in the presence of aniline. The reaction is carried out in anhydrous ethanol and the product is purified through recrystallization. The yield of this compoundα is around 60-70% and the purity is confirmed through NMR and HPLC analysis.
Applications De Recherche Scientifique
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compoundα has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(5Z)-4-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-15-18-14(17-12-4-2-1-3-5-12)13(20-15)10-11-6-8-16-9-7-11/h1-10H,(H,17,18,19)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJPSBCMPAOGP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=NC=C3)SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CC=NC=C3)/SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)

![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)

![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)

![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)

